molecular formula C12H4N2O2 B097546 2-(Dicyanomethylene)indan-1,3-dione CAS No. 16954-74-8

2-(Dicyanomethylene)indan-1,3-dione

Cat. No. B097546
CAS RN: 16954-74-8
M. Wt: 208.17 g/mol
InChI Key: WQFLMIPTYDGFOB-UHFFFAOYSA-N
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Description

2-(Dicyanomethylene)indan-1,3-dione (DCID) is a compound that has garnered interest due to its electron affinity and potential in creating push-pull chromophores with optoelectronic properties. The electron affinity of DCID is measured to be 1.33 eV, which indicates a strong π-acid character enhanced by the incorporation of the 2-dicyanomethylene moiety into the indanetrione framework .

Synthesis Analysis

DCID can be synthesized through reactions with electron-rich alkynes. The process involves two types of reactions: a formal [2 + 2] cycloaddition-retroelectrocyclization and a [4 + 2] hetero-Diels-Alder (HDA) reaction. The cycloaddition-retroelectrocyclization leads to the formation of cyanobuta-1,3-dienes, while the HDA reaction results in fused 4H-pyran heterocycles. Both products exhibit interesting optoelectronic properties and can be synthesized with good yield and selectivity. The presence of Lewis acids in the reaction environment can significantly enhance the formation of the HDA adduct .

Molecular Structure Analysis

The molecular structure of DCID and its derivatives has been studied using quantum chemical calculations and various spectroscopic methods, including NMR, IR, and UV. These studies have provided insights into the tautomeric equilibria of 2-substituted indan-1,3-diones. The substituent at the 2-position plays a crucial role in determining the tautomeric balance. For instance, 2-formyl-indan-1,3-dione and 2-acetyl-indan-1,3-dione favor the 2-hydroxyalkylidene-indan-1,3-dione tautomer, while 2-carboxyamide-indan-1,3-dione exists as a mixture of tautomers with rapid proton transfer .

Chemical Reactions Analysis

DCID is an electrophilic compound that can undergo various chemical reactions due to its active functional groups. The [2 + 2] cycloaddition-retroelectrocyclization and [4 + 2] HDA reactions are examples of its reactivity with electron-rich alkynes. Additionally, the palladium-catalyzed carbonylative annulation reaction has been developed to synthesize 2-substituted indene-1,3(2H)-dione derivatives from 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source. This method demonstrates a broad substrate scope and provides good to excellent yields, showcasing the versatility of DCID in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of DCID are influenced by its strong electron affinity and the nature of its substituents. The electron spin resonance spectrum of the anion radical of DCID, generated electrolytically in solution, exhibits hyperfine structure due to the presence of nitrogen and hydrogen atoms. This property is indicative of the compound's ability to participate in electron transfer processes, which is essential for its application in optoelectronic devices . The tautomeric equilibria and the influence of solvent polarity on the structure of DCID derivatives further highlight the compound's sensitivity to environmental factors .

Scientific Research Applications

Reactivity and Chemical Transformations

  • Synthesis via Cycloaddition-Reactions : 2-(Dicyanomethylene)indan-1,3-dione (DCID) shows versatile reactivity in the presence of Lewis acids. It can participate in [2 + 2] cycloaddition-retroelectrocyclization or [4 + 2] hetero-Diels-Alder reactions with electron-rich alkynes, leading to the formation of cyanobuta-1,3-dienes or fused 4H-pyran heterocycles, respectively (Donckele et al., 2015).

Optoelectronic Properties

  • Development of Push-Pull Chromophores : The reactions of DCID with substituted alkynes result in the formation of push-pull chromophores. These chromophores demonstrate interesting optoelectronic properties, which are significantly enhanced by the use of Lewis acids (Donckele et al., 2015).

Structural and Vibrational Studies

  • Molecular Structure Analysis : Studies on the molecular structure and vibrational properties of DCID derivatives, such as 1H-indene-1,3(2H)-dione, provide insights into their reactivity and polarity, highlighting the more reactive and polar nature of DCID derivatives compared to simpler hydrocarbon compounds (Prasad et al., 2010).

Tautomeric Equilibrium Studies

  • Tautomeric Analysis in Solvents : The influence of substituents on the tautomeric equilibrium of 2-substituted indan-1,3-diones, including DCID derivatives, has been investigated. This analysis is crucial for understanding the behavior of these compounds in various solvents with different polarities (Angelova et al., 2007).

Medical and Biological Applications

  • Inhibition of Viral Proteases : Certain derivatives of DCID have been synthesized and evaluated for their inhibitory activity against the NS2B-NS3 protease of West Nile Virus. Hydroxylated derivatives, in particular, demonstrated significant effectiveness as noncompetitive enzyme inhibitors (Oliveira et al., 2018).

Nonlinear Optical Properties

  • Third Order Optical Non-Linearity : Arylmethylene-1,3-indandione-based molecular glasses derived from DCID show significant third-order nonlinear susceptibility, indicating potential applications in nonlinear optics. This property is attributed to their molecular structure and the ability to form amorphous phases (Seniutinas et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "2-(Dicyanomethylene)indan-1,3-dione" .

Future Directions

“2-(Dicyanomethylene)indan-1,3-dione” has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests that “2-(Dicyanomethylene)indan-1,3-dione” has a promising future in various research fields.

properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFLMIPTYDGFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295294
Record name 2-(Dicyanomethylene)-1,3-indandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dicyanomethylene)indan-1,3-dione

CAS RN

16954-74-8, 90522-66-0
Record name 2-(Dicyanomethylene)-1,3-indandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16954-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyanomethylene)-1,3-indandione
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URL https://comptox.epa.gov/dashboard/DTXSID401295294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dicyanomethylene)indan-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
EJ Donckele, AD Finke, L Ruhlmann, C Boudon… - Organic …, 2015 - ACS Publications
The reaction of electrophilic 2-(dicyanomethylene)indan-1,3-dione (DCID) with substituted, electron-rich alkynes provides two classes of push–pull chromophores with interesting …
Number of citations: 36 pubs.acs.org
MR Bryce, SR Davies, M Hasan, GJ Ashwell… - Journal of the …, 1989 - pubs.rsc.org
A series of salts (11) formed by the 2,3-dicyano-1,4-naphthoquinone (DCNQ) radical anion with the following counterions has been studied: (a) lithium, (b) methyltriphenylphosphonium, …
Number of citations: 26 pubs.rsc.org
AH Mohamed, KM El-Shaieb - Monatshefte für Chemie-Chemical Monthly, 2019 - Springer
Synthesis of novel tetrahydroquinazoline-2-carboxylate and arylaminoquinazoline-2-carboxylate in good yields has been established via the nucleophilic cycloaddition of 2-amino-N′-…
Number of citations: 2 link.springer.com
KM El-Shaieb, MA Ameen… - Journal of Chemical …, 2012 - journals.sagepub.com
The formation of metal complexes with acid hydrazides plays an important role in the growth of their biological activity. A simple synthetic strategy is described for the synthesis of novel 1…
Number of citations: 7 journals.sagepub.com
T Ikemoto, K Golankiewicz, M Dezor-Mazur, H Koraniak… - pubs.rsc.org
Preparation and magnetic properties of a range of metal and organic cation salts of 2, 3-dicyano-l, 4-naphthoquinone (DCNQ). X-Ray crystal structure of (methyltripheny1phosphonium) …
Number of citations: 0 pubs.rsc.org
I Yavari, R Mohsenzadeh, P Ravaghi… - Organic & Biomolecular …, 2023 - pubs.rsc.org
Hydrogen-bond-assisted azomethine ylides, generated from 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitriles, undergo a formal Huisgen 1,3-dipolar …
Number of citations: 3 pubs.rsc.org
V Zilinskaite, D Gudeika, JV Grazulevicius, D Volyniuk… - Dyes and …, 2015 - Elsevier
Derivatives containing electron-donaiting triphenylamino groups and electron-withdrawing indandione moieties were synthesized and their thermal, electrochemical, photoelectrical …
Number of citations: 22 www.sciencedirect.com
T Michinobu, F Diederich - Angewandte Chemie International …, 2018 - Wiley Online Library
The [2+2] cycloaddition‐retroelectrocyclization (CA‐RE) reaction between electron‐rich alkynes and electron‐deficient alkenes is an efficient procedure to create nonplanar donor–…
Number of citations: 121 onlinelibrary.wiley.com
F Mammadova, FC Inyurt, A Barsella, C Dengiz - Dyes and Pigments, 2023 - Elsevier
Continuous progress on the synthesis of push-pull chromophores is related to their outstanding optoelectronic properties. Expanding scope is a challenge due to the instability of targets …
Number of citations: 5 www.sciencedirect.com
SK DEMİRCİ - Celal Bayar University Journal of Science, 2020 - dergipark.org.tr
In this study, the synthesis, characterization, and tautomeric properties of 2,2'-bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone, a new bisindandione derivative, were investigated. 2,2'-Bis(…
Number of citations: 2 dergipark.org.tr

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